molecular formula C16H17NO4 B11955215 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 66662-11-1

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11955215
CAS No.: 66662-11-1
M. Wt: 287.31 g/mol
InChI Key: RVWGVVNUECLEFH-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methoxyphenyl group attached to a carbamoyl moiety, which is further connected to a bicycloheptene carboxylic acid framework. The compound’s molecular formula is C16H19NO4, and it has a significant role in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl group plays a crucial role in its binding affinity and specificity, while the bicyclic structure provides stability and rigidity to the molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but lacks the methoxyphenyl group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains an additional carboxylic acid group.

    5-Norbornene-2-carboxaldehyde: Contains an aldehyde group instead of the carbamoyl group

Uniqueness

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, making it a valuable molecule in research and industry .

Properties

CAS No.

66662-11-1

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-21-12-6-4-11(5-7-12)17-15(18)13-9-2-3-10(8-9)14(13)16(19)20/h2-7,9-10,13-14H,8H2,1H3,(H,17,18)(H,19,20)

InChI Key

RVWGVVNUECLEFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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